5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione

Melanoma Cytotoxicity Apoptosis

5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione, widely known as deoxyshikonin (also Arnebin 7, NSC 179184), is a naturally occurring 1,4-naphthoquinone pigment belonging to the shikonin/alkannin family isolated predominantly from Boraginaceae species roots such as Lithospermum erythrorhizon and Arnebia euchroma. With a molecular formula of C₁₆H₁₆O₄ and a molecular weight of 272.29 g/mol, deoxyshikonin is structurally distinguished from shikonin (CAS 517-89-5) by the absence of a hydroxyl group at the C-1′ position of its isoprenoid side chain, a seemingly minor modification that produces quantifiable differences in potency, stability, and biosynthetic role relative to its hydroxylated and esterified analogs.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
Cat. No. B12350856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCC(=CCCC1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)C
InChIInChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,19-20H,3,5H2,1-2H3
InChIKeySIKBFOBVCLNPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deoxyshikonin (CAS 43043-74-9): Identity, Class, and Procurement-Relevant Structural Context


5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione, widely known as deoxyshikonin (also Arnebin 7, NSC 179184), is a naturally occurring 1,4-naphthoquinone pigment belonging to the shikonin/alkannin family isolated predominantly from Boraginaceae species roots such as Lithospermum erythrorhizon and Arnebia euchroma [1]. With a molecular formula of C₁₆H₁₆O₄ and a molecular weight of 272.29 g/mol, deoxyshikonin is structurally distinguished from shikonin (CAS 517-89-5) by the absence of a hydroxyl group at the C-1′ position of its isoprenoid side chain, a seemingly minor modification that produces quantifiable differences in potency, stability, and biosynthetic role relative to its hydroxylated and esterified analogs [2][3].

Why Shikonin, Acetylshikonin, or β,β-Dimethylacrylshikonin Cannot Simply Replace Deoxyshikonin in Assays or Formulations


Although deoxyshikonin, shikonin, acetylshikonin, β-hydroxyisovalerylshikonin, and β,β-dimethylacrylshikonin all share the isohexenylnaphthazarin core, the absence of the C-1′ hydroxyl group in deoxyshikonin fundamentally alters its physicochemical and biological profile in ways that preclude simple interchange [1]. Deoxyshikonin serves as the obligate biosynthetic precursor from which all downstream shikonin derivatives are produced via hydroxylation and subsequent esterification at the C-1′ position [2][3]. This structural distinction directly translates into quantitatively different cytotoxicity IC₅₀ values, enzyme inhibition Ki values, thermal half-lives, and antibacterial MIC values—meaning that a procurement decision based on class-level assumptions rather than compound-specific evidence risks selecting a molecule with measurably different potency, stability, and metabolic interaction liability.

Quantitative Differentiation Evidence: Deoxyshikonin vs. Closest Shikonin-Derivative Comparators


1.92-Fold Greater Anti-Proliferative Potency Against A375 Human Melanoma Cells vs. Parent Shikonin

In a direct head-to-head comparison using Alamar blue cell viability assay in A375 human amelanotic malignant melanoma cells, deoxyshikonin (DO-SHI) demonstrated IC₅₀ values of 2.39 ± 0.33 µM (48 h) and 1.81 ± 0.41 µM (72 h), compared to shikonin (SHI) IC₅₀ values of 4.59 ± 0.79 µM (48 h) and 3.13 ± 0.46 µM (72 h), representing approximately 1.92-fold and 1.73-fold greater potency, respectively [1]. This enhanced potency was also observed in murine B16-F0 and B16-F10 melanoma lines, with DO-SHI inducing higher apoptosis rates than SHI in A375 and B16-F0 cells. Notably, β,β-dimethylacrylshikonin was the most potent analog tested (IC₅₀ = 1.34 ± 0.05 µM at 48 h), establishing a clear potency rank order: β,β-SHI > DO-SHI > SHI [1].

Melanoma Cytotoxicity Apoptosis Naphthoquinone

1.67-Fold Superior Xanthine Oxidase Inhibition vs. β,β-Dimethylacrylshikonin

In a side-by-side in vitro evaluation of xanthine oxidase (XO) inhibitory potential, deoxyshikonin exhibited an IC₅₀ of 4.487 ± 0.88 µg/mL, which was 1.67-fold more potent than β,β-dimethylacrylshikonin (IC₅₀ = 7.475 ± 1.46 µg/mL) isolated and characterized from the same Arnebia euchroma source [1]. The study validated a pharmacophore hypothesis based on the isohexenylnaphthazarin nucleus, which structurally resembles the XO inhibitor allopurinol, confirming that the hydroxylation state at the C-1′ side-chain position directly modulates XO inhibitory activity [1].

Hyperuricemia Gout Xanthine oxidase Enzyme inhibition

Lowest MIC (0.5–1 µg/mL) Against Helicobacter pylori Among Nine Comfrey Compounds Tested

When nine comfrey-derived compounds were screened by antimicrobial susceptibility testing against H. pylori, deoxyshikonin demonstrated the best inhibitory effect with a minimum inhibitory concentration (MIC) of 0.5–1 µg/mL, outperforming all other tested comfrey constituents [1]. Crucially, this antibacterial potency was retained in an acidic environment (relevant to the gastric niche), and H. pylori did not readily develop resistance to deoxyshikonin. In an in vivo mouse model of acute gastritis induced by multidrug-resistant H. pylori BS001, deoxyshikonin (7 mg/kg) significantly reduced bacterial colonization, repaired gastric mucosal damage, and lowered inflammatory factors, with therapeutic outcomes reported as superior to standard triple therapy [1].

Helicobacter pylori Antibacterial Drug resistance Gastric infection

~3-Fold Lower Thermal Stability (t₁/₂ = 14.6 h at 60°C) vs. Other Shikonin Derivatives: A Procurement Handling Consideration

A systematic thermal degradation study of five purified shikonin pigments at pH 3.0 (50 mM glycine buffer) in 50% EtOH/H₂O at 60°C revealed that deoxyshikonin (t₁/₂ = 14.6 h) and isobutylshikonin (t₁/₂ = 19.3 h) are substantially less thermally stable than shikonin, acetylshikonin, and β-hydroxyisovalerylshikonin (t₁/₂ = 40–50 h) under identical conditions [1]. Despite its lower thermal half-life, deoxyshikonin exhibited the highest activation energy of thermal degradation (12.5 kcal mol⁻¹) among the five pigments, indicating a different degradation mechanism. Photostability was comparable across all derivatives (t₁/₂ = 4.2–5.1 h at 20,000 lx) [1].

Stability Thermal degradation Storage Formulation

More Potent CYP450 Inhibition Profile (Ki = 0.20–4.08 µM Across Six Human CYP Isoforms) vs. Shikonin (Ki ≤ 7.72 µM)

In a cocktail substrate assay using human liver microsomes (HLMs), deoxyshikonin exhibited broad-spectrum CYP inhibition with Ki values of 2.21 µM (CYP1A2, competitive), 1.68 µM (CYP2B6, mixed), 0.20 µM (CYP2C9, mixed), 4.08 µM (CYP2D6, mixed), 1.78 µM (CYP2E1, competitive), and 0.44 µM (CYP3A4, mixed), with no time-dependent inhibition detected [1]. A separate study confirmed strong reversible inhibition of CYP2B6-catalyzed bupropion hydroxylation with a Ki of 3.5 µM using purified human CYP2B6 [2]. By comparison, shikonin's Ki values across the same CYP panel were reported as 'no more than 7.72 µM' in HLMs, indicating that deoxyshikonin is a substantially more potent CYP inhibitor across multiple isoforms, particularly CYP2C9 (Ki = 0.20 µM vs. shikonin's ≤7.72 µM) and CYP3A4 (Ki = 0.44 µM) [3].

Drug-drug interaction Cytochrome P450 Metabolism Safety pharmacology

Obligate Biosynthetic Precursor Role: Deoxyshikonin Is the Common Intermediate for All Downstream Shikonin Derivatives

Isotopic feeding experiments using L-[¹³C]phenylalanine in Lithospermum erythrorhizon cell cultures and cell-free extracts demonstrated that deoxyshikonin is the first-formed naphthoquinone intermediate, from which all downstream shikonin derivatives (shikonin, acetylshikonin, β-hydroxyisovalerylshikonin, isobutyrylshikonin, β,β-dimethylacrylshikonin, etc.) are generated via CYP82AR subfamily cytochrome P450-mediated C-1′ hydroxylation followed by esterification [1][2]. This places deoxyshikonin at the unique metabolic branch point of the entire shikonin biosynthetic pathway. Unlike any other shikonin derivative, deoxyshikonin serves both as a bioactive endpoint compound and as the sole gateway precursor to the entire structural family [1].

Biosynthesis Metabolic engineering Natural product chemistry Precursor

Evidence-Backed Procurement Scenarios: When Deoxyshikonin Is the Scientifically Indicated Choice


Melanoma or Solid-Tumor Cytotoxicity Screening Where Maximal In Vitro Potency Among Unmodified Shikonins Is Required

For cancer biology laboratories screening naphthoquinone natural products against melanoma cell lines (A375, B16-F0, B16-F10), deoxyshikonin is the procurement choice when the research goal demands the most potent non-esterified shikonin analog. At 1–3 µM, deoxyshikonin reduces A375 viability more strongly than shikonin and induces higher apoptosis rates [1]. The established IC₅₀ rank order (β,β-SHI > DO-SHI > SHI) enables rational selection: deoxyshikonin is the most potent option among compounds lacking an additional ester moiety, simplifying structure-activity relationship interpretation [1].

Anti-H. pylori Drug Discovery Requiring Acid-Stable Antibacterial Activity with Low Resistance Propensity

For infectious-disease groups pursuing novel anti-H. pylori agents, deoxyshikonin is uniquely indicated because it retains potent activity (MIC 0.5–1 µg/mL) under acidic conditions that mimic the gastric environment, unlike many conventional antibiotics [2]. The compound's demonstrated in vivo efficacy at 7 mg/kg against multidrug-resistant H. pylori in a murine gastritis model, with outcomes superior to standard triple therapy, makes it the preferred procurement candidate over other shikonin-family members that have not been validated in this disease context [2].

Xanthine Oxidase Inhibitor Screening for Hyperuricemia Drug Development

Laboratories developing non-purine xanthine oxidase inhibitors for hyperuricemia or gout should prioritize deoxyshikonin over β,β-dimethylacrylshikonin based on its 67% superior XO inhibitory potency (IC₅₀ = 4.487 vs. 7.475 µg/mL) [3]. The validated pharmacophore hypothesis linking the isohexenylnaphthazarin nucleus to allopurinol-like XO inhibition provides a rational scaffold for medicinal chemistry optimization, and deoxyshikonin's simpler structure (lacking ester moieties) facilitates semi-synthetic derivatization [3].

Metabolic Engineering and Isotopic Labeling of the Shikonin Biosynthetic Pathway

For synthetic biology and metabolic engineering programs aiming to reconstitute the shikonin pathway in heterologous hosts or to produce ¹³C/²H-labeled shikonin derivatives, deoxyshikonin is the mandatory procurement item because it is the sole common biosynthetic intermediate from which all downstream derivatives originate [4][5]. No other shikonin-family compound can serve as a universal precursor for generating the full panel of labeled or semi-synthetic derivatives [4].

Quote Request

Request a Quote for 5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.